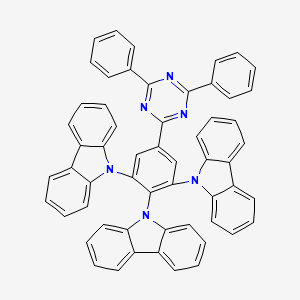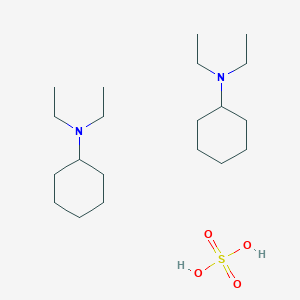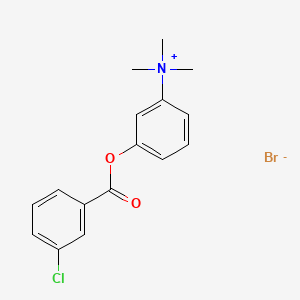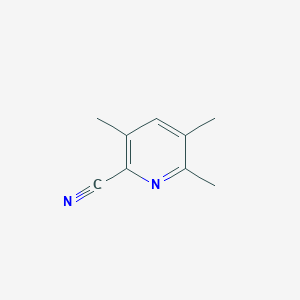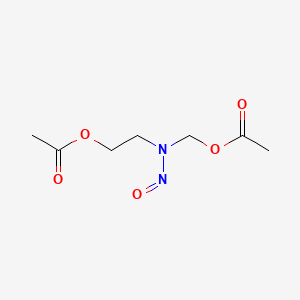
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of an acetoxymethyl group and a nitrosamino group attached to the ethyl ester of acetic acid. Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a mineral acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through continuous processes involving the use of large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester undergoes various chemical reactions, including:
Reduction: The nitrosamino group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Acetic acid, 2-((acetoxymethyl)amino)ethyl ester.
Substitution: Acetic acid, 2-((acetoxymethyl)amino)ethyl amide.
Scientific Research Applications
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and amides.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester involves its interaction with biological molecules. The nitrosamino group can undergo metabolic activation to form reactive intermediates that can modify proteins and DNA. This modification can lead to changes in cellular function and potentially result in antimicrobial or anticancer effects . The ester group can also be hydrolyzed to release acetic acid, which can act as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester with a similar structure but lacks the nitrosamino group.
Ethyl 2-(acetylamino)-2-cyanoacetate: Another ester with an acetylamino group instead of a nitrosamino group.
Uniqueness
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is unique due to the presence of both an acetoxymethyl group and a nitrosamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other esters .
Properties
CAS No. |
70103-77-4 |
|---|---|
Molecular Formula |
C7H12N2O5 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-[acetyloxymethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C7H12N2O5/c1-6(10)13-4-3-9(8-12)5-14-7(2)11/h3-5H2,1-2H3 |
InChI Key |
AVDDGBLWDYXMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(COC(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


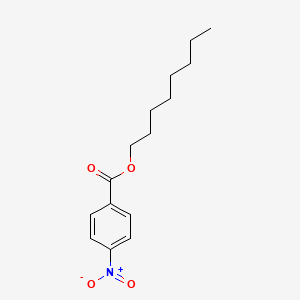
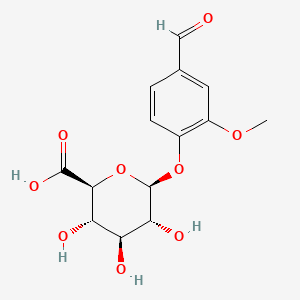
![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
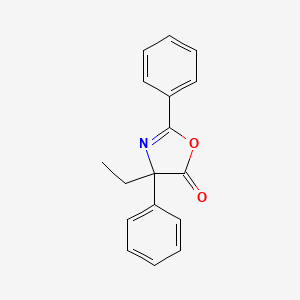

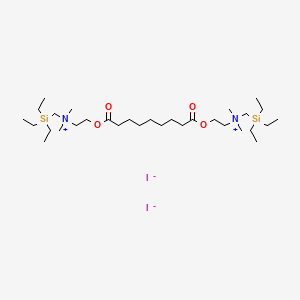
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
